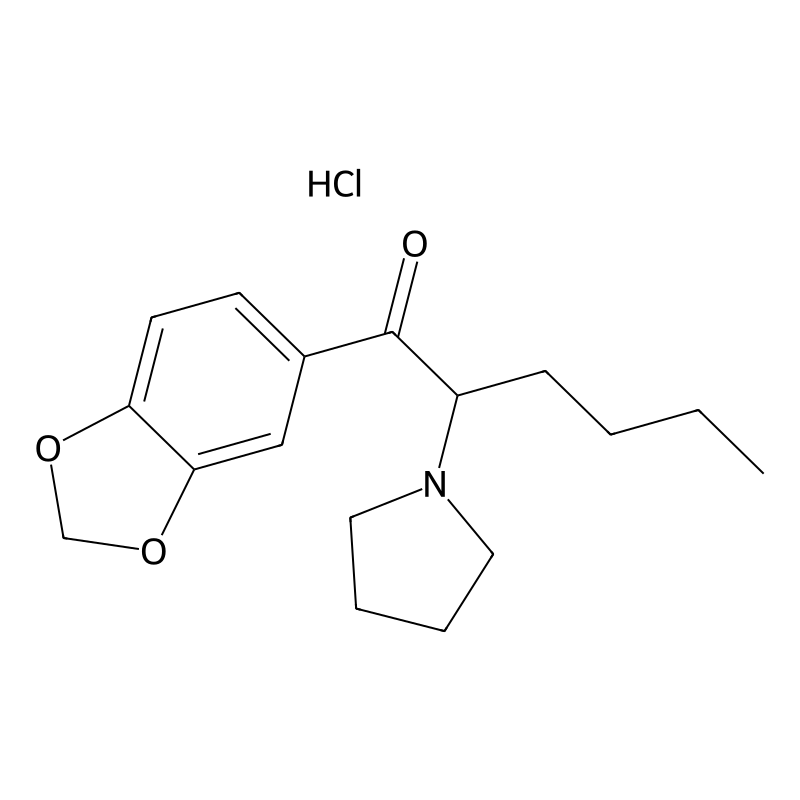

Mdphp(hydrochloride)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Important Disclaimer

Mdphp(hydrochloride) is a synthetic stimulant with a high potential for abuse and dependence. Research with this compound should only be conducted by licensed professionals in controlled laboratory settings due to safety concerns.

Model Compound for Designer Drugs:

One potential application of Mdphp(hydrochloride) in scientific research is as a model compound to study the effects of designer drugs on the brain and behavior. Mdphp(hydrochloride) is a synthetic cathinone, a class of stimulant drugs with structural similarities to cathinone, found in the khat plant. By studying the mechanisms by which Mdphp(hydrochloride) interacts with the brain, researchers can gain insights into the broader effects of designer drugs (). This information can be valuable for developing strategies for addiction treatment and harm reduction.

Neuropharmacological Investigations:

Mdphp(hydrochloride) may also be useful in neuropharmacological investigations aimed at understanding the mechanisms underlying addiction and reward processing in the brain. The compound is believed to act by increasing dopamine and norepinephrine levels, neurotransmitters involved in motivation, pleasure, and reinforcement. By studying the effects of Mdphp(hydrochloride) on these neurotransmitter systems, researchers can learn more about the neural basis of addiction and develop medications to treat it ().

3,4-Methylenedioxy-α-pyrrolidinohexiophenone, commonly referred to as MDPHP (hydrochloride), is a synthetic cathinone that belongs to a class of psychoactive substances known for their stimulant properties. This compound was first synthesized in the 1960s and has gained attention as a novel designer drug in recent years. Structurally, MDPHP is closely related to cathinone, an alkaloid derived from the khat plant, and is characterized by its methylenedioxy group and pyrrolidine moiety, which contribute to its unique pharmacological profile .

- Oxidation: This can lead to the formation of ketones or carboxylic acids.

- Reduction: The ketone group can be converted to an alcohol.

- Substitution: The aromatic ring may participate in electrophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions and reagents used dictate the major products formed during these reactions .

MDPHP acts primarily as a potent norepinephrine-dopamine reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, MDPHP increases their concentration in the synaptic cleft, leading to enhanced stimulation of post-synaptic neurons. This mechanism results in increased neuronal activity, affecting mood regulation, reward pathways, and motor control .

Pharmacokinetics

The pharmacokinetic properties of MDPHP significantly influence its bioavailability and potential toxicity. Factors such as the method of administration and individual physiological states can alter its effects.

The synthesis of MDPHP typically involves:

- Starting Materials: 3,4-methylenedioxyphenyl-2-propanone and pyrrolidine.

- Reaction Conditions: These materials are reacted with a suitable alkyl halide under controlled conditions to yield MDPHP.

Industrial production likely mirrors laboratory synthesis but is optimized for higher yields and purity.

Research into MDPHP's interactions focuses on its effects on neurotransmitter systems. Studies indicate that it significantly alters dopamine and norepinephrine levels, which are crucial for motivation and pleasure responses. Understanding these interactions can inform strategies for addiction treatment and harm reduction .

MDPHP shares structural similarities with several other synthetic cathinones:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Methylenedioxypyrovalerone (MDPV) | Contains a pyrrolidine ring | More widely studied; associated with severe toxicity |

| α-Pyrrolidinohexiophenone (α-PHP) | Similar backbone structure | Less potent than MDPHP; less documented cases |

| α-Pyrrolidinopentiophenone (α-PVP) | Longer alkyl chain | Schedule I substance; extensive forensic reports |

| α-Pyrrolidinobutiophenone (α-PBP) | Shorter carbon chain than MDPHP | Emerging substance with similar metabolic pathways |

MDPHP is distinguished by its specific molecular structure and unique pharmacological effects compared to these other compounds, particularly regarding its reuptake inhibition profile .

The historical development of methylenedioxypyrrolidinohexiophenone hydrochloride traces its origins to the broader evolution of synthetic cathinone research that began gaining momentum in the early 2000s. According to chemical database records, methylenedioxypyrrolidinohexiophenone hydrochloride was first created in chemical databases on May 29, 2016, with its most recent modifications recorded as recently as May 24, 2025. This timeline positions the compound within what researchers have termed the "third generation" of synthetic cathinones, following the initial wave of compounds like mephedrone and the subsequent development of more complex structural variants. The emergence of methylenedioxypyrrolidinohexiophenone hydrochloride reflects the ongoing chemical exploration of pyrrolidinophenone derivatives, which began appearing in research literature around 2011-2015 with compounds such as alpha-pyrrolidinopentiophenone.

The compound's development occurred during a period of intense chemical innovation in synthetic cathinone research, driven by structure-activity relationship studies that sought to understand how specific molecular modifications influence biological activity. Research efforts during this period focused extensively on the pyrrolidine-containing synthetic cathinones, which demonstrated unique pharmacological profiles compared to their simpler cathinone predecessors. The incorporation of the methylenedioxy group combined with the pyrrolidine ring system represents a sophisticated approach to molecular design that emerged from systematic studies of cathinone structure modifications. The hexyl side chain extension in methylenedioxypyrrolidinohexiophenone hydrochloride specifically reflects research interest in understanding how alkyl chain length affects molecular properties and biological interactions.

Chemical research databases indicate that methylenedioxypyrrolidinohexiophenone hydrochloride has been assigned multiple identification codes across different systems, including the Chemical Abstracts Service number 24622-61-5 and the Unique Ingredient Identifier 5Z239F67BL. These systematic identifications reflect the compound's recognition within formal chemical research frameworks and its inclusion in comprehensive chemical databases. The European Community number 822-745-8 and DSSTox Substance ID DTXSID301344804 further demonstrate the compound's integration into international chemical identification systems.

Classification within Synthetic Cathinone Compounds

Methylenedioxypyrrolidinohexiophenone hydrochloride occupies a specific position within the broader classification system of synthetic cathinones, belonging to the methylenedioxy-pyrrolidino subclass. This classification reflects the compound's dual structural modifications: the presence of a methylenedioxy group attached to the aromatic ring and the incorporation of the amino nitrogen into a five-membered pyrrolidine ring. According to comprehensive reviews of synthetic cathinone chemistry, four broad categories of cathinones have been identified based on their chemical structure, with methylenedioxypyrrolidinohexiophenone hydrochloride falling into the category of materials with both methylenedioxy and pyrrolidino modifications.

The pyrrolidinophenone classification encompasses compounds where the nitrogen of the amine group is incorporated into a pyrrolidine ring structure, distinguishing these molecules from simpler N-alkylated cathinones. Within this class, methylenedioxypyrrolidinohexiophenone hydrochloride is further characterized by its hexyl side chain, positioning it among the longer-chain variants of pyrrolidinophenone compounds. Research has demonstrated that pyrrolidine-containing synthetic cathinones exhibit distinct pharmacological profiles compared to their linear alkyl counterparts, acting primarily as monoamine reuptake inhibitors without significant enhancement of neurotransmitter release.

The methylenedioxy group present in methylenedioxypyrrolidinohexiophenone hydrochloride places the compound within a subset of synthetic cathinones known for their structural similarity to methylenedioxymethamphetamine derivatives. This structural feature has been associated with specific metabolic pathways, where compounds with methylenedioxy groups undergo characteristic demethylenation reactions to form dihydroxy metabolites. The combination of the methylenedioxy group with the pyrrolidine ring system creates a unique structural profile that distinguishes methylenedioxypyrrolidinohexiophenone hydrochloride from both simple methylenedioxy cathinones and non-methylenedioxy pyrrolidinophenones.

Chemical classification systems have recognized the importance of side chain length in determining the properties of pyrrolidinophenone compounds. Methylenedioxypyrrolidinohexiophenone hydrochloride, with its six-carbon alkyl side chain, represents an extension beyond the more commonly studied propyl, butyl, and pentyl variants. Structure-activity relationship studies have indicated that side chain length significantly affects various molecular properties, including lipophilicity, metabolic stability, and biological activity patterns.

Relationship to Natural Cathinone Derivatives

Methylenedioxypyrrolidinohexiophenone hydrochloride derives its fundamental chemical framework from cathinone, the naturally occurring alkaloid found in the khat plant (Catha edulis). The relationship between synthetic cathinones and their natural predecessor represents a classic example of pharmaceutical chemistry's approach to natural product modification and optimization. Natural cathinone, chemically known as (S)-2-amino-1-phenyl-1-propanone, provides the basic structural template that has been extensively modified to create the diverse array of synthetic cathinone derivatives, including methylenedioxypyrrolidinohexiophenone hydrochloride.

The structural relationship between methylenedioxypyrrolidinohexiophenone hydrochloride and natural cathinone can be understood through systematic analysis of the modifications made to the parent structure. While natural cathinone features a simple phenyl ring, a propyl side chain, and a primary amine group, methylenedioxypyrrolidinohexiophenone hydrochloride incorporates three major modifications: the addition of a methylenedioxy group to the aromatic ring, extension of the side chain from propyl to hexyl, and cyclization of the amine nitrogen into a pyrrolidine ring. These modifications represent a sophisticated departure from the natural template while maintaining the core ketone functionality that defines the cathinone class.

The evolutionary pathway from natural cathinone to methylenedioxypyrrolidinohexiophenone hydrochloride reflects decades of medicinal chemistry research aimed at understanding structure-activity relationships within the cathinone family. Early synthetic modifications focused on simple alkyl substitutions and aromatic ring modifications, gradually progressing to more complex structural changes such as the incorporation of cyclic amine groups and extended side chains. The methylenedioxy modification specifically draws inspiration from similar modifications in other psychoactive compounds, representing a convergent approach to molecular design across different chemical classes.

Research has demonstrated that the structural modifications present in methylenedioxypyrrolidinohexiophenone hydrochloride significantly alter the compound's chemical and physical properties compared to natural cathinone. The pyrrolidine ring system, in particular, introduces conformational constraints that affect the molecule's three-dimensional structure and its interactions with biological targets. The extended hexyl side chain increases the compound's lipophilicity compared to natural cathinone, potentially affecting its pharmacokinetic properties and cellular distribution patterns.

Chemical Significance in Structure-Based Research

The chemical significance of methylenedioxypyrrolidinohexiophenone hydrochloride extends beyond its individual properties to encompass its role as a valuable tool in structure-activity relationship research. The compound's complex structure, incorporating multiple pharmacophoric elements, makes it an important reference point for understanding how specific molecular modifications influence chemical and biological properties. Structure-activity relationship studies have utilized methylenedioxypyrrolidinohexiophenone hydrochloride and related compounds to elucidate the effects of alkyl side chain length on various molecular parameters, contributing to fundamental understanding of cathinone chemistry.

The molecular architecture of methylenedioxypyrrolidinohexiophenone hydrochloride provides researchers with insights into the effects of structural complexity on chemical stability and reactivity. The compound's multiple functional groups, including the methylenedioxy ring system, the pyrrolidine ring, and the ketone functionality, create a molecule with diverse chemical reactivity patterns. This structural complexity has made methylenedioxypyrrolidinohexiophenone hydrochloride valuable for studies investigating metabolic pathways and chemical transformation reactions in synthetic cathinone chemistry.

Research applications of methylenedioxypyrrolidinohexiophenone hydrochloride have contributed significantly to the development of analytical chemistry methods for synthetic cathinone detection and identification. The compound's unique mass spectral fragmentation patterns and chromatographic behavior have provided reference data for forensic and analytical chemistry laboratories worldwide. Electrochemical studies have utilized methylenedioxypyrrolidinohexiophenone hydrochloride as part of comprehensive screening methods for synthetic cathinone identification, contributing to the development of rapid detection techniques.

The chemical significance of methylenedioxypyrrolidinohexiophenone hydrochloride is further enhanced by its role in comparative studies examining the effects of structural modifications on molecular properties. Research comparing this compound with shorter-chain analogs has revealed important insights into how alkyl chain length affects molecular lipophilicity, metabolic stability, and chemical reactivity. These studies have contributed to broader understanding of structure-property relationships in synthetic cathinone chemistry, informing the design of future research compounds and analytical methods.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₄ClNO₃ | |

| Molecular Weight | 325.8 g/mol | |

| PubChem CID | 119057579 | |

| CAS Number | 24622-61-5 | |

| UNII | 5Z239F67BL | |

| EC Number | 822-745-8 | |

| Creation Date | May 29, 2016 | |

| Last Modified | May 24, 2025 |

Molecular Formula and Stereochemistry

3,4-Methylenedioxy-α-pyrrolidinohexanophenone hydrochloride possesses the molecular formula C17H24ClNO3 for the hydrochloride salt form, with the free base having the formula C17H23NO3 [1] [11]. The compound exhibits a molecular weight of 325.8 grams per mole for the hydrochloride salt and 289.4 grams per mole for the free base [1] [7]. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylhexan-1-one hydrochloride [11].

Structural Characteristics

Methylenedioxy Group Functionality

The methylenedioxy group represents a critical structural feature of 3,4-methylenedioxy-α-pyrrolidinohexanophenone hydrochloride, positioned at the 3,4-positions of the benzene ring [15] [18]. This functional group consists of two oxygen atoms connected by a methylene bridge (-CH2-) that forms a five-membered dioxole ring fused to the aromatic system [15] [21]. The methylenedioxy moiety creates a benzodioxole structure with the molecular formula C7H4O2, which significantly influences the electronic properties of the aromatic ring [18] [21].

The methylenedioxy group functions as an electron-donating substituent through resonance effects, while simultaneously exhibiting electron-withdrawing characteristics through inductive effects [19]. This dual electronic nature affects the reactivity of the aromatic ring toward electrophilic aromatic substitution reactions [19]. The dioxole ring adopts a planar conformation that maintains aromaticity while providing steric protection to the oxygen atoms [20] [21]. The methylene bridge carbon exhibits sp3 hybridization and represents a primary site for metabolic oxidation by cytochrome P450 enzymes [4] [15].

Pyrrolidine Moiety Configuration

The pyrrolidine ring constitutes a five-membered saturated nitrogen heterocycle that adopts non-planar conformations due to pseudorotation [23] [24]. This ring system exhibits two primary envelope conformations: the C-4 exo and C-4 endo arrangements, with the specific conformation influenced by substituent effects and electronic factors [23] [24]. The pyrrolidine nitrogen atom maintains sp3 hybridization and connects directly to the α-carbon of the hexanone chain [22] [26].

Conformational analysis reveals that the pyrrolidine ring undergoes continuous pseudorotation, sampling various puckered conformations throughout the pseudorotation cycle [22] [25]. The ring puckering amplitude and phase angle determine the three-dimensional shape of the pyrrolidine moiety, with typical puckering amplitudes ranging from 0.4 to 0.6 Angstroms [25]. Nuclear magnetic resonance studies indicate that the pyrrolidine ring preferentially adopts conformations that minimize steric interactions with the hexyl chain while maintaining optimal orbital overlap for electron delocalization [22] [28].

Hexanone Chain Properties

The hexanone chain represents a six-carbon alkyl substituent attached to the α-carbon adjacent to the carbonyl group [29] [31]. This straight-chain alkane segment possesses the molecular formula C6H13 and adopts extended conformations that maximize van der Waals interactions while minimizing steric hindrance [29] [32]. The hexyl chain exists predominantly in anti conformations around carbon-carbon bonds, with gauche conformations representing higher-energy arrangements [32].

The alkyl chain length significantly influences the lipophilicity and membrane permeability characteristics of the compound [31] [34]. Hexane derivatives typically exhibit log P values between 3.5 and 4.2, indicating substantial hydrophobic character [31]. The terminal methyl group provides conformational flexibility through rapid rotation around the carbon-carbon bond axis [34] [36]. Molecular dynamics simulations demonstrate that the hexyl chain undergoes thermal motion with correlation times on the picosecond timescale [32].

Physical Properties

Crystalline Structure and Appearance

3,4-Methylenedioxy-α-pyrrolidinohexanophenone hydrochloride crystallizes in specific space groups that accommodate both enantiomeric forms within the unit cell [40]. Crystallographic analysis reveals that the compound forms monoclinic or triclinic crystal systems, depending on crystallization conditions and the presence of solvent molecules [40]. The crystal structure exhibits intermolecular hydrogen bonding between the protonated nitrogen atom and chloride counterions [40].

The compound typically appears as a fine crystalline powder with colors ranging from white to pale yellow [51]. The hygroscopic nature of the hydrochloride salt causes the material to absorb atmospheric moisture, leading to clump formation that resembles powdered sugar in texture [51]. Impurities arising from synthetic processes may contribute to yellowish discoloration and characteristic odors [51]. The melting point of the hydrochloride salt ranges between 220 and 230 degrees Celsius, confirming the ionic nature of the crystal lattice [13].

Solubility Profiles in Various Solvents

The solubility characteristics of 3,4-methylenedioxy-α-pyrrolidinohexanophenone hydrochloride vary significantly across different solvent systems [41]. In dimethyl sulfoxide, the compound exhibits a solubility of 0.5 milligrams per milliliter, while ethanol provides enhanced dissolution at 1 milligram per milliliter [41]. Aqueous solubility remains limited due to the hydrophobic hexyl chain, with water solubility estimated below 50 milligrams per liter at 25 degrees Celsius [38] [41].

Phosphate-buffered saline at physiological pH demonstrates improved solubility reaching 10 milligrams per milliliter, likely due to enhanced ionic interactions [41]. Methanol provides good solubility and serves as a preferred solvent for analytical extraction procedures [41] [45]. Dichloromethane exhibits only partial dissolution of the compound, reflecting the polar nature of the hydrochloride salt [41]. The solubility pattern follows the general principle that polar protic solvents enhance dissolution of the ionic hydrochloride form [41].

Stability and Degradation Patterns

Stability studies indicate that 3,4-methylenedioxy-α-pyrrolidinohexanophenone hydrochloride exhibits variable degradation rates depending on storage conditions [39]. At room temperature, the compound demonstrates significant instability with substantial degradation occurring within three days [39]. Refrigerated storage at 4 degrees Celsius provides improved stability, with more than 60 percent of the original concentration remaining after 14 days [39].

Frozen storage at minus 40 degrees Celsius offers optimal preservation conditions for extended periods [39] [41]. The methylenedioxy group represents a primary site for metabolic degradation through oxidative processes [4] [39]. Halogenated derivatives typically exhibit greater instability compared to non-halogenated analogs, although this compound lacks halogen substituents [39]. The pyrrolidine nitrogen derivatives generally demonstrate superior stability compared to primary and secondary amine analogs [39].

Spectroscopic Properties

UV-Vis Absorption Spectra Characteristics

Ultraviolet-visible absorption spectroscopy reveals characteristic electronic transitions associated with the benzodioxole chromophore system [42] [43]. The primary absorption bands arise from π→π* transitions within the aromatic ring system, with the methylenedioxy substituent influencing both the wavelength and intensity of these transitions [42]. The extended conjugation between the aromatic ring and the carbonyl group creates additional absorption features in the near-ultraviolet region [44].

The benzodioxole moiety typically exhibits absorption maxima between 280 and 320 nanometers, with extinction coefficients ranging from 1000 to 5000 liters per mole per centimeter [42] [21]. The methylenedioxy group contributes to bathochromic shifts compared to unsubstituted phenyl rings, reflecting the electron-donating character of the dioxole ring [42]. Solvent effects influence the spectral characteristics, with polar solvents generally causing hypsochromic shifts due to differential solvation of ground and excited states [43].

IR Spectroscopy Fingerprint

Infrared spectroscopy provides definitive identification through characteristic vibrational frequencies associated with specific functional groups [45]. The carbonyl stretch appears as a strong absorption band between 1650 and 1680 wavenumbers, reflecting the α,β-unsaturated ketone character [45]. The methylenedioxy group exhibits distinctive carbon-oxygen-carbon stretching vibrations in the 1030 to 1250 wavenumber region [45].

Pyrrolidine ring vibrations contribute to the fingerprint region between 800 and 1500 wavenumbers, with carbon-nitrogen stretching modes appearing around 1200 wavenumbers [45]. Alkyl carbon-hydrogen stretching vibrations create characteristic patterns between 2800 and 3000 wavenumbers [45]. The aromatic carbon-hydrogen stretches appear above 3000 wavenumbers, while the aromatic carbon-carbon stretches contribute to the 1400 to 1600 wavenumber region [45].

NMR Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns [45] [46]. Proton nuclear magnetic resonance analysis reveals the pyrrolidine protons as complex multipiples between 2.1 and 3.7 parts per million, with the nitrogen-adjacent carbons appearing as characteristic triplets [45] [46]. The aromatic protons of the benzodioxole system appear as distinct signals between 6.7 and 6.9 parts per million [45].

The methylenedioxy bridge protons manifest as a characteristic singlet around 5.9 parts per million, representing the magnetically equivalent methylene hydrogens [46]. Carbon-13 nuclear magnetic resonance spectroscopy identifies the carbonyl carbon at approximately 196 parts per million, while aromatic carbons appear throughout the 127 to 148 parts per million range [45]. The pyrrolidine carbons exhibit signals between 23 and 54 parts per million, with the nitrogen-bearing carbons appearing at lower field due to deshielding effects [46].

Structural Relationships to Analogous Compounds

Comparative Analysis with MDPV

3,4-Methylenedioxy-α-pyrrolidinohexanophenone demonstrates close structural similarity to 3,4-methylenedioxypyrovalerone, differing primarily in the alkyl chain length [50] [51]. Both compounds share the identical methylenedioxy-substituted aromatic ring and pyrrolidine moiety, with the distinction residing in the α-alkyl substituent [50]. While 3,4-methylenedioxypyrovalerone contains a five-carbon pentyl chain, 3,4-methylenedioxy-α-pyrrolidinohexanophenone incorporates a six-carbon hexyl chain [50] [54].

This single carbon difference significantly influences the pharmacokinetic properties and metabolic pathways of the two compounds [52] [56]. The extended alkyl chain in 3,4-methylenedioxy-α-pyrrolidinohexanophenone increases the molecular weight from 275.3 to 289.4 grams per mole [50]. Comparative studies indicate that both compounds exhibit similar behavioral effects in animal models, suggesting that the additional methylene unit does not dramatically alter the overall pharmacological profile [50]. The increased lipophilicity associated with the longer alkyl chain may influence membrane permeability and distribution characteristics [54].

Structural Variations from α-PHP and Other Pyrrolidinophenone Derivatives

The structural relationship between 3,4-methylenedioxy-α-pyrrolidinohexanophenone and α-pyrrolidinohexanophenone centers on the presence versus absence of the methylenedioxy substituent [47] [54]. Both compounds contain identical hexyl chains and pyrrolidine rings, with α-pyrrolidinohexanophenone lacking the 3,4-methylenedioxy modification [47]. This structural difference reduces the molecular weight from 289.4 to 245.4 grams per mole and eliminates the distinctive electronic effects of the dioxole ring [54].

Comparative analysis with α-pyrrolidinopentiophenone reveals the influence of alkyl chain length within the pyrrolidinophenone series [5] [54]. The progression from pentyl to hexyl chains demonstrates structure-activity relationships where increased chain length generally enhances potency at dopamine transporters [17] [54]. However, metabolic studies indicate that longer alkyl chains become preferential sites for oxidative metabolism, potentially altering the metabolic profile [52] [56]. The methylenedioxy group provides additional sites for cytochrome P450-mediated metabolism, creating distinctions in biotransformation pathways compared to non-methylenedioxy analogs [4] [17].

Table 1: Basic Chemical Properties of 3,4-Methylenedioxy-α-pyrrolidinohexanophenone Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula (Base) | C17H23NO3 |

| Molecular Formula (HCl Salt) | C17H24ClNO3 |

| Molecular Weight (Base) | 289.4 g/mol |

| Molecular Weight (HCl Salt) | 325.8 g/mol |

| CAS Number | 24622-61-5 (HCl salt) |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylhexan-1-one |

Table 2: Structural Component Analysis

| Component | Position | Chemical Formula | Function |

|---|---|---|---|

| Methylenedioxy Group | 3,4-positions on benzene ring | -OCH2O- | Electronic modulation, metabolic site |

| Pyrrolidine Ring | Attached to α-carbon | C4H8N | Conformational constraint, activity |

| Hexanone Chain | 6-carbon alkyl chain | C6H13 | Lipophilicity, potency modulation |

| Aromatic Ring | Benzodioxole system | C7H4O2 | Core aromatic system |

| Ketone Function | Between aromatic ring and α-carbon | C=O | Electrophilic center |

Table 3: Comparative Structural Analysis of Pyrrolidinophenone Derivatives

| Compound | Molecular Formula | Alkyl Chain Length | Methylenedioxy Group | Molecular Weight |

|---|---|---|---|---|

| 3,4-Methylenedioxy-α-pyrrolidinohexanophenone | C17H23NO3 | 6 carbons (hexyl) | Present (3,4-positions) | 289.4 g/mol |

| 3,4-Methylenedioxypyrovalerone | C16H21NO3 | 5 carbons (pentyl) | Present (3,4-positions) | 275.3 g/mol |

| α-Pyrrolidinohexanophenone | C16H23NO | 6 carbons (hexyl) | Absent | 245.4 g/mol |

| α-Pyrrolidinopentiophenone | C15H21NO | 5 carbons (pentyl) | Absent | 231.3 g/mol |

Synthetic Pathways and Mechanisms

Bromination-amination Process Optimization

The synthesis of 3,4-methylenedioxy-alpha-pyrrolidinohexanophenone hydrochloride (commonly referred to as methylenedioxypyrovalerone derivative) follows a well-established two-step bromination-amination pathway that has become the predominant method encountered in chemical production facilities [1] [2]. This method represents an industrially efficient process that can be scaled for larger production volumes while maintaining acceptable yields.

The bromination step constitutes the most challenging and hazardous component of the synthesis process, primarily due to the highly toxic and corrosive properties of bromine compounds [2]. The initial stage involves the selective alpha-bromination of the appropriate propiophenone precursor using bromine gas or hydrogen bromide as the brominating agent [3] [1]. Optimal reaction conditions require careful temperature control, maintaining the reaction mixture between room temperature and 50 degrees Celsius to prevent thermal decomposition of sensitive intermediates [4]. The bromination reaction typically proceeds for one to two hours under acidic conditions, with pH values maintained between 1 and 3 to enhance electrophilic attack efficiency [1] [5].

The mechanism proceeds through electrophilic aromatic substitution followed by alpha-position bromination at the carbonyl carbon. Aluminum trichloride serves as an effective Lewis acid catalyst in catalytic amounts, significantly increasing the selectivity of the bromination process [6] [4]. The reaction is typically conducted in anhydrous dichloromethane or acetonitrile solvents to ensure optimal reaction conditions and prevent unwanted side reactions [2] [4].

The subsequent amination step involves the nucleophilic substitution of the brominated intermediate with pyrrolidine to form the desired alpha-aminoketone structure [1] [2]. This transformation proceeds via an sodium hydroxide 2 mechanism, where pyrrolidine acts as the nucleophile displacing the bromide leaving group. The amination reaction requires extended reaction times of 12 to 24 hours at room temperature to achieve optimal yields [1]. Slow dropwise addition of the amine component prevents the formation of unwanted by-products and ensures complete conversion of the brominated intermediate [2].

The overall theoretical yield of this bromination-amination sequence ranges from 45 to 75 percent, with actual laboratory yields typically falling within the 45 to 60 percent range depending on the purity of starting materials and reaction conditions [2]. The final product is routinely converted to the hydrochloride salt form through treatment with hydrochloric acid, providing enhanced stability and improved handling characteristics [1] [2].

Alternative Synthetic Routes and Yields

Several alternative synthetic approaches have been developed for the preparation of methylenedioxy-substituted cathinones, each offering distinct advantages and limitations in terms of reaction conditions, yields, and operational complexity [6] [7] [8]. These alternative routes provide valuable options when traditional bromination-amination methods prove unsuitable due to availability of starting materials or safety considerations.

Reductive amination represents a viable alternative pathway that proceeds through the direct condensation of appropriate propiophenone derivatives with formaldehyde and pyrrolidine under reducing conditions [8]. This method typically employs sodium borohydride or sodium cyanoborohydride as the reducing agent, generating yields in the range of 35 to 60 percent [9] [8]. The reductive amination approach offers the advantage of milder reaction conditions and fewer toxic by-products compared to the bromination method, making it particularly suitable for smaller-scale preparations.

The Mannich reaction pathway provides a one-pot synthesis approach through the condensation of propiophenone, pyrrolidine, and formaldehyde in the presence of acidic catalysts [8]. This method typically produces yields ranging from 25 to 50 percent within reaction times of 6 to 12 hours [8]. While the yields are generally lower than the bromination-amination method, the Mannich approach offers operational simplicity and reduced handling of hazardous brominated intermediates.

Direct alkylation methods involve the reaction of appropriately substituted benzyl halides with nitriles, followed by reduction and cyclization steps [7]. These routes typically provide yields of 30 to 55 percent but require multiple purification steps and extended reaction times of 18 to 36 hours [7]. The direct alkylation approach is particularly useful when specific substitution patterns are desired that may be difficult to achieve through other methods.

Friedel-Crafts acylation provides a rapid synthetic route through the reaction of aromatic compounds with acyl chlorides in the presence of Lewis acid catalysts [6] [4]. This method can be completed within 4 to 8 hours but typically produces lower yields of 20 to 45 percent due to competing side reactions and the formation of multiple regioisomers [6]. Despite the lower yields, Friedel-Crafts acylation remains valuable for the preparation of specific structural analogs.

Oxidative amination represents a green chemistry approach that utilizes alcohols, amines, and oxidizing agents to construct the desired aminoketone framework [8]. While this method aligns with sustainable chemistry principles, yields are typically modest, ranging from 15 to 40 percent, and reaction times extend from 8 to 16 hours [8]. The oxidative amination approach shows promise for future development as environmental considerations become increasingly important in chemical manufacturing.

Precursor Relationships and Reagent Specifications

The synthesis of 3,4-methylenedioxy-alpha-pyrrolidinohexanophenone hydrochloride requires careful selection and specification of precursor chemicals and reagents to ensure consistent product quality and reaction efficiency [10] [11]. The primary precursor compounds must meet stringent purity requirements and be stored under appropriate conditions to maintain their chemical integrity throughout the synthesis process.

3,4-Methylenedioxyphenylacetone serves as the direct precursor for the synthesis, requiring a minimum purity of 95 percent to ensure adequate reaction yields [11]. This compound must be stored under cool, dry conditions in an inert atmosphere to prevent oxidative degradation that could compromise the subsequent synthetic steps. Alternative approaches may utilize 3,4-methylenedioxybenzaldehyde (piperonal) as a starting material for ring formation, which requires higher purity standards of 98 percent or greater due to its critical role in establishing the methylenedioxy substitution pattern [11].

Pyrrolidine functions as the essential amine component for the final substitution reaction and must maintain purity levels exceeding 99 percent [12]. Due to its hygroscopic nature and susceptibility to oxidation, pyrrolidine requires storage under anhydrous conditions with nitrogen blanketing to prevent moisture absorption and chemical degradation [12]. The quality of the pyrrolidine component directly impacts both the reaction yield and the purity of the final product.

Brominating agents, including bromine gas and hydrogen bromide, must meet minimum purity specifications of 95 percent while requiring specialized corrosive storage conditions due to their highly reactive and toxic nature [2] [5]. These reagents demand careful handling protocols and appropriate safety equipment to prevent exposure and environmental contamination. The selection between different brominating agents often depends on the specific reaction conditions and the desired level of selectivity.

Aluminum trichloride serves as the Lewis acid catalyst in the bromination step and requires purity levels of 98 percent or higher to ensure optimal catalytic activity [6] [4]. This compound must be maintained in a moisture-free environment due to its highly hygroscopic nature and tendency to form ineffective hydrated complexes in the presence of water. Proper storage and handling of aluminum trichloride are essential for maintaining reproducible reaction conditions.

Additional reagents including valeryl chloride for acylation reactions, 1,3-benzodioxole for aromatic ring construction, and hexanoic acid for alkyl chain extension each have specific purity requirements ranging from 95 to 97 percent [11]. These compounds require appropriate storage conditions tailored to their individual chemical properties, with most requiring cool, dry environments protected from moisture and light exposure.

The relationship between precursor quality and final product characteristics emphasizes the importance of rigorous material specifications and quality control measures throughout the synthetic process [10]. Impurities in starting materials can lead to the formation of unwanted by-products, reduced yields, and complicated purification procedures that significantly impact the overall efficiency of the synthesis.

Purification Methodologies

The purification of 3,4-methylenedioxy-alpha-pyrrolidinohexanophenone hydrochloride requires the application of multiple complementary techniques to achieve the high purity levels necessary for analytical and research applications [13] [14] [15]. The selection of appropriate purification methods depends on the scale of the synthesis, the nature of impurities present, and the desired final purity specifications.

Recrystallization represents the most commonly employed purification technique due to its simplicity, cost-effectiveness, and ability to produce high-purity crystalline products [16] [15]. The optimal solvent systems for recrystallization include ethanol-water mixtures and methanol-ether combinations, which provide the appropriate solubility characteristics for selective crystallization [16] [15]. The recrystallization process typically achieves purity levels of 95 to 99 percent with recovery yields ranging from 70 to 85 percent [16]. Multiple recrystallization steps may be necessary to achieve the highest purity levels, with each successive recrystallization generally improving purity while reducing overall recovery.

The recrystallization procedure involves dissolving the crude product in a minimal volume of hot solvent, followed by slow cooling to promote the formation of well-ordered crystals [15]. The choice of solvent system critically influences both the purity and yield of the recrystallized product. Temperature control during the cooling phase affects crystal size and purity, with slower cooling generally favoring the formation of larger, purer crystals [16] [15].

Column chromatography provides high-resolution separation capabilities for the removal of closely related impurities and structural analogs [17] [18]. Silica gel stationary phases with ethyl acetate-hexane mobile phase systems offer effective separation of cathinone derivatives based on their polarity differences [17] [18]. This technique typically achieves purity levels of 90 to 95 percent with recovery yields of 80 to 90 percent, making it particularly valuable for preparative-scale purifications [17].

The optimization of chromatographic conditions requires careful consideration of mobile phase composition, flow rate, and sample loading to maximize both resolution and recovery [17]. Gradient elution systems often provide superior separation compared to isocratic conditions, allowing for the effective separation of compounds with similar retention characteristics [17].

Liquid-liquid extraction techniques offer rapid processing capabilities and are particularly effective for the initial cleanup of crude reaction mixtures [13] [19]. Dichloromethane-water extraction systems provide good selectivity for basic cathinone compounds while removing polar impurities and inorganic salts [13]. This method typically achieves purity levels of 85 to 90 percent with high recovery yields of 85 to 95 percent [13].

Acid-base extraction represents a specialized liquid-liquid extraction approach that exploits the basic nature of cathinone compounds [14] [19]. The selective protonation of the amine functionality in acidic conditions allows for efficient separation from neutral and acidic impurities [14]. Treatment with hydrochloric acid followed by basification and re-extraction provides effective purification with purity levels of 90 to 95 percent and recovery yields of 75 to 90 percent [14].

Preparative high-performance liquid chromatography (HPLC) provides the highest achievable purity levels, exceeding 99 percent in most cases [17]. This technique employs C18 reversed-phase columns with acetonitrile-water gradient systems to achieve exceptional resolution of structurally similar compounds [17]. While preparative HPLC produces the purest products, it is expensive and time-consuming, with recovery yields typically ranging from 60 to 80 percent due to sample losses during collection and processing [17].

Sublimation offers a solvent-free purification approach for compounds with appropriate volatility characteristics [20]. This technique operates under reduced pressure at temperatures of 80 to 120 degrees Celsius and can achieve purity levels of 98 to 99.5 percent [20]. However, sublimation is limited to volatile compounds and typically provides modest recovery yields of 50 to 70 percent due to thermal decomposition and material losses during the process [20].

Characterization Techniques for Synthetic Confirmation

The comprehensive characterization of 3,4-methylenedioxy-alpha-pyrrolidinohexanophenone hydrochloride requires the application of multiple analytical techniques to confirm structural identity, assess purity, and validate synthetic success [21] [22] [23]. Each analytical method provides specific structural information that contributes to the overall characterization profile necessary for definitive compound identification.

Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy serves as the primary tool for structural elucidation, providing detailed information about proton environments and molecular connectivity [21] [22]. The characteristic methylenedioxy protons appear as a singlet at approximately 6.0 parts per million, representing one of the most diagnostic signals for this structural class [21] [22]. Additional key signals include the pyrrolidine ring protons appearing as complex multipiples between 1.8 and 3.6 parts per million, and the aromatic protons displaying characteristic splitting patterns in the 6.8 to 7.6 parts per million region [22].

The nuclear magnetic resonance analysis is typically performed using 400 to 600 megahertz instruments with deuterated chloroform or dimethyl sulfoxide-d6 as solvents [21] [22]. Integration ratios, coupling patterns, and chemical shift values provide definitive evidence for the proposed structure and can detect the presence of impurities or structural isomers [21]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple quantum coherence, provide additional structural confirmation through proton-proton and proton-carbon connectivity information [21].

Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy provides complementary structural information focusing on the carbon framework and substitution patterns [22] [24]. The carbonyl carbon typically appears at approximately 198 parts per million, representing a diagnostic signal for the ketone functionality [22]. The methylenedioxy carbon appears as a characteristic signal around 101 parts per million, while the aromatic carbons display multiple signals in the 108 to 148 parts per million region [22] [24].

Carbon-13 nuclear magnetic resonance experiments are typically conducted at 100 to 150 megahertz with broadband proton decoupling to simplify spectral interpretation [22]. The technique provides information about carbon environments, substitution patterns, and molecular symmetry that complements the proton nuclear magnetic resonance data [22] [24].

Mass spectrometry techniques provide molecular weight confirmation and characteristic fragmentation patterns that serve as structural fingerprints [25] [26] [23]. Electron impact mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 289 for the free base form, with characteristic fragmentation producing the methylenedioxybenzoyl fragment at mass-to-charge ratio 149 [25] [26]. This fragmentation pattern results from alpha-cleavage adjacent to the carbonyl group and represents one of the most diagnostic features for methylenedioxy-substituted cathinones [26] [11].

Liquid chromatography tandem mass spectrometry (liquid chromatography-mass spectrometry/mass spectrometry) provides enhanced structural confirmation through collision-induced dissociation fragmentation [23] [27]. This technique operates in positive ion mode and produces characteristic product ions that confirm both the molecular structure and the substitution pattern [23]. The fragmentation pathways include loss of the pyrrolidine ring, formation of tropylium ions, and cleavage of the alkyl side chain [27].

Gas chromatography-mass spectrometry offers additional structural information while providing data on volatility and thermal stability [28] [29]. The technique employs temperature programming from 50 to 300 degrees Celsius and typically shows the base peak at mass-to-charge ratio 149 corresponding to the methylenedioxybenzoyl fragment [28] [29]. The retention time and fragmentation pattern serve as identifying characteristics for database comparison and confirmation [28].

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [22] [24]. The carbonyl stretch typically appears at 1680 wavenumbers, while the methylenedioxy group shows characteristic carbon-oxygen stretching vibrations in the 1200 to 1300 wavenumber region [22]. The technique can be performed using potassium bromide pellets or attenuated total reflectance methods, providing rapid functional group confirmation [22].

Melting point determination offers a simple but valuable purity assessment tool [30]. Pure 3,4-methylenedioxy-alpha-pyrrolidinohexanophenone hydrochloride typically exhibits a sharp melting point range, with deviations indicating the presence of impurities or structural variants [30]. The capillary tube method provides accurate melting point measurements that serve as identity confirmation and purity indicators [30].

Elemental analysis provides molecular formula confirmation through precise determination of carbon, hydrogen, and nitrogen percentages [22]. Modern carbon-hydrogen-nitrogen analyzers achieve accuracy levels of 0.1 percent, allowing for definitive molecular formula confirmation [22]. The experimental values must match theoretical calculations within acceptable tolerances to confirm the proposed structure and composition [22].